[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water . The reaction conditions are typically mild, with temperatures ranging from room temperature to 100°C.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield phenols or quinones .
Scientific Research Applications
[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid involves its interaction with specific molecular targets and pathways. For example, in the Suzuki-Miyaura coupling reaction, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The boronic acid group plays a crucial role in this process by facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: This compound has a similar structure but lacks the piperazine moiety.
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline: This compound contains a piperazine group but differs in the position of the methoxy group and the absence of the boronic acid group.
Uniqueness
The uniqueness of [2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid lies in its combination of a boronic acid group with a piperazine moiety, which imparts unique chemical and biological properties. This combination allows for versatile applications in various fields, including organic synthesis, drug discovery, and material science .
Properties
Molecular Formula |
C13H20N2O3 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]methanediol |
InChI |
InChI=1S/C13H20N2O3/c1-14-5-7-15(8-6-14)10-3-4-11(13(16)17)12(9-10)18-2/h3-4,9,13,16-17H,5-8H2,1-2H3 |
InChI Key |
QNHSZWHAAOUKDR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)C(O)O)OC |
Origin of Product |
United States |
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